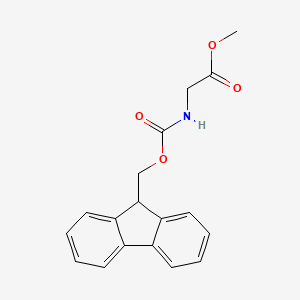![molecular formula C18H13N3O2S B2668199 N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034268-21-6](/img/structure/B2668199.png)
N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that integrates a furan ring, a pyridine ring, and a benzo[d]thiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step reactions. One common method starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to yield N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene under reflux to form the corresponding thioamide. The thioamide is subsequently oxidized with potassium ferricyanide in an alkaline medium to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Bromination using bromine in acetic acid, nitration using nitric acid in sulfuric acid.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: 5-substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(pyridin-2-yl)furan-2-carboxamide
- 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
- N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine
Uniqueness
N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its combination of a furan ring, a pyridine ring, and a benzo[d]thiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17(18-21-13-6-1-2-8-15(13)24-18)20-11-12-5-3-9-19-16(12)14-7-4-10-23-14/h1-10H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDWEMRXJQJCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
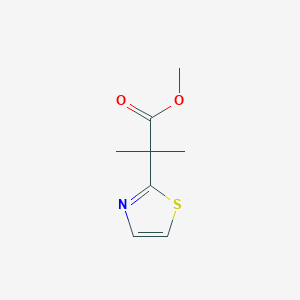
![7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2668119.png)
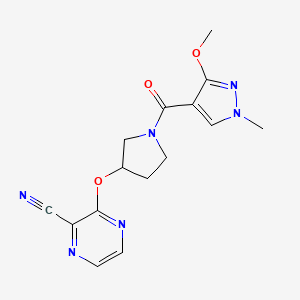
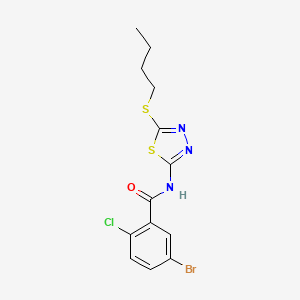
![N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2668126.png)
![2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride](/img/structure/B2668128.png)
![1-(4-fluorophenyl)-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2668129.png)
![N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2668130.png)

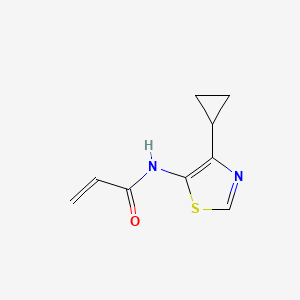
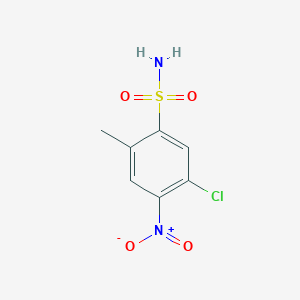
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2668136.png)
![1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE](/img/structure/B2668137.png)
